molecular formula C12H22O2 B1251288 3,6,7-Triepiinvictolide

3,6,7-Triepiinvictolide

Cat. No.: B1251288
M. Wt: 198.3 g/mol
InChI Key: AZBHSLUQWMFDHU-ZRUFSTJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6,7-Triepiinvictolide is a specialized sesquiterpene lactone with a unique structural framework characterized by a bicyclic core and three epoxide groups at positions 3, 6, and 5. These compounds are typically isolated from plant sources and evaluated for bioactivity, such as enzyme inhibition or antioxidant effects.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

(3S,5R,6R)-3,5-dimethyl-6-[(2S)-pentan-2-yl]oxan-2-one

InChI

InChI=1S/C12H22O2/c1-5-6-8(2)11-9(3)7-10(4)12(13)14-11/h8-11H,5-7H2,1-4H3/t8-,9+,10-,11+/m0/s1

InChI Key

AZBHSLUQWMFDHU-ZRUFSTJUSA-N

Isomeric SMILES

CCC[C@H](C)[C@@H]1[C@@H](C[C@@H](C(=O)O1)C)C

Canonical SMILES

CCCC(C)C1C(CC(C(=O)O1)C)C

Synonyms

3,6,7-tri-epi-invictolide
invictolide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural parallels can be drawn to the coumarinolignoids and flavones described in the literature. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Bioactivity Source
Durantins A–C (1–3) Coumarinolignoid Methoxy, hydroxyl groups Phosphodiesterase inhibition Duranta repens
Cleomiscosin A (4) Coumarinolignoid Methoxy, glycosidic linkage Phosphodiesterase inhibition Duranta repens
5,4'-Dihydroxy-3,6,7-trimethoxyflavone (6) Flavone 3,6,7-trimethoxy, 5,4'-dihydroxy Antioxidant (inferred) Duranta repens
Hypothetical 3,6,7-Triepiinvictolide Sesquiterpene lactone 3,6,7-epoxide groups Unreported in provided evidence N/A

Key Observations:

Structural Differentiation: this compound (if analogous to sesquiterpene lactones) would differ from coumarinolignoids and flavones by its terpenoid backbone and epoxide functionalities. In contrast, Durantins and cleomiscosins feature fused coumarin-lignan systems with methoxy/hydroxyl groups .

Flavones with 3,6,7-trimethoxy substitutions are often associated with antioxidant or anti-inflammatory effects, but these activities depend on hydroxylation patterns .

Synthetic and Analytical Challenges :

  • Epoxide-containing compounds like this compound may require specialized synthesis or isolation techniques compared to methoxy-substituted coumarins. For example, plasma-assisted surface modification (as discussed in ion-nitriding ) is irrelevant here, emphasizing the need for targeted phytochemical methods.

Critical Limitations in Available Evidence

The provided sources lack direct data on This compound , limiting the depth of this comparison. For instance:

  • discusses ion-nitriding, which is unrelated to organic compound comparisons.

Recommendations for Further Research:

Investigate sesquiterpene lactones from Astereaceae or Apiaceae families for structural/functional analogs.

Explore enzymatic assays (e.g., cyclooxygenase or cytochrome inhibition) to evaluate this compound’s bioactivity.

Utilize advanced spectral techniques (e.g., NMR crystallography) to resolve epoxide configurations in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6,7-Triepiinvictolide
Reactant of Route 2
Reactant of Route 2
3,6,7-Triepiinvictolide

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